molecular formula C11H9BrN2O B13680945 2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13680945
M. Wt: 265.11 g/mol
InChI Key: PMCDBJJOBLANID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated aromatic ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and imidazole formation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of a brominated aromatic ring and an imidazole moiety, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and in material science for developing advanced materials .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-7-2-3-8(12)4-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

PMCDBJJOBLANID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NC=C(N2)C=O

Origin of Product

United States

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